Home > Products > Screening Compounds P25844 > PROTAC CDK2/9 Degrader-1
PROTAC CDK2/9 Degrader-1 -

PROTAC CDK2/9 Degrader-1

Catalog Number: EVT-8236036
CAS Number:
Molecular Formula: C40H41N13O7
Molecular Weight: 815.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC CDK2/9 Degrader-1 is a novel compound designed to selectively degrade cyclin-dependent kinases 2 and 9 through a mechanism that utilizes the ubiquitin-proteasome pathway. This compound exemplifies the innovative approach of using proteolysis-targeting chimeras (PROTACs) to modulate protein levels within cells, particularly in the context of cancer therapy where dysregulation of cyclin-dependent kinases is often implicated.

Source

The development of PROTAC CDK2/9 Degrader-1 stems from ongoing research into targeted protein degradation strategies. Initial studies focused on creating selective degraders for various kinases, leading to the synthesis of compounds that can effectively bind and recruit E3 ligases, facilitating the degradation of specific protein targets. The foundational research for PROTAC technology has been documented in various studies, highlighting its potential in therapeutic applications against cancer and other diseases .

Classification

PROTAC CDK2/9 Degrader-1 is classified as a small molecule drug under the category of targeted protein degraders. It operates by engaging with specific E3 ligases, such as cereblon or von Hippel-Lindau, to promote ubiquitination and subsequent proteasomal degradation of its target proteins—specifically cyclin-dependent kinases 2 and 9, which play critical roles in cell cycle regulation .

Synthesis Analysis

Methods

The synthesis of PROTAC CDK2/9 Degrader-1 involves a multi-step chemical process where known inhibitors of cyclin-dependent kinases are linked to E3 ligase ligands through flexible linkers. This design allows for optimal spatial orientation necessary for effective binding to both the target kinase and the E3 ligase.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available cyclin-dependent kinase inhibitors, which are modified to include reactive functional groups.
  2. Linker Design: A linker is introduced to connect the kinase inhibitor with the E3 ligase ligand. The choice of linker length and flexibility is crucial for maintaining the active conformation of the PROTAC.
  3. Coupling Reactions: Coupling reactions are performed using standard techniques such as amide bond formation or click chemistry to ensure high yields and purity.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of PROTAC CDK2/9 Degrader-1 consists of three main components:

  • A cyclin-dependent kinase inhibitor that provides specificity for the target kinase.
  • An E3 ligase ligand that facilitates recruitment of the ubiquitin-proteasome system.
  • A linker that connects these two moieties while allowing for flexibility.

Data

Molecular dynamics simulations and structural analyses via nuclear magnetic resonance spectroscopy are employed to confirm the integrity and conformation of the synthesized compound, ensuring it maintains an optimal binding configuration .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the action of PROTAC CDK2/9 Degrader-1 include:

  • Ubiquitination: Upon binding to both cyclin-dependent kinase 2 or 9 and an E3 ligase, PROTAC facilitates the transfer of ubiquitin moieties onto the target protein.
  • Proteasomal Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.

Technical Details

These reactions are characterized by their efficiency in promoting targeted degradation over non-specific interactions, which is critical for minimizing off-target effects in therapeutic applications .

Mechanism of Action

Process

The mechanism by which PROTAC CDK2/9 Degrader-1 functions involves several key steps:

  1. Binding: The compound binds simultaneously to cyclin-dependent kinase 2 or 9 and an E3 ligase.
  2. Ubiquitination: This binding event promotes ubiquitination of the target kinase.
  3. Degradation: The tagged protein is then directed to the proteasome for degradation.

Data

Studies have shown that PROTAC CDK2/9 Degrader-1 can effectively reduce levels of cyclin-dependent kinases in cellular models, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges around 500 Da depending on specific modifications.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; solubility in aqueous solutions may vary based on formulation.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may require optimization for prolonged efficacy in vivo.
  • Reactivity: Reactivity primarily involves interactions with specific proteins rather than non-specific cellular components.

Relevant data from stability studies indicate that modifications can enhance solubility and bioavailability without compromising potency .

Applications

Scientific Uses

PROTAC CDK2/9 Degrader-1 is primarily investigated for its applications in cancer therapy, particularly in tumors where cyclin-dependent kinases are overexpressed or mutated. Its ability to selectively degrade these proteins offers a novel strategy for overcoming resistance mechanisms associated with traditional kinase inhibitors.

Additionally, ongoing research explores its potential use in other diseases characterized by dysregulated protein levels, providing a broader scope for therapeutic intervention .

Introduction to CDK2/9 as Therapeutic Targets

Cyclin-dependent kinases 2 and 9 (CDK2 and CDK9) represent pivotal regulatory nodes in cellular proliferation and survival pathways, positioning them as compelling targets for anticancer therapeutics. Their distinct yet complementary roles in cell cycle progression and transcriptional control underscore the therapeutic potential of dual-targeting strategies.

Role of CDK2 in Cell Cycle Regulation and Oncogenic Signaling Pathways

CDK2 exerts master regulatory control over the G1/S and S-phase transitions of the cell cycle. Its activation is governed by sequential binding to cyclin E (during late G1 phase) and cyclin A (during S phase), forming enzymatically active complexes. The CDK2-cyclin E complex phosphorylates retinoblastoma protein, triggering release of E2F transcription factors that drive S-phase entry. Subsequently, the CDK2-cyclin A complex ensures faithful DNA replication initiation and progression through phosphorylation of substrates including DNA polymerase α and transcription factor E2F-1 [2] [4].

In oncogenesis, CDK2 hyperactivity frequently results from cyclin E amplification, loss of endogenous inhibitors (p21, p27), or mutations in upstream regulators. This dysregulation promotes uncontrolled proliferation by overriding cell cycle checkpoints. CDK2 also stabilizes key DNA repair proteins like BRCA1 and FOXM1, enabling cancer cell survival under genomic stress conditions. Notably, CDK2 overexpression correlates with poor prognosis in breast, ovarian, and prostate cancers, with PROTAC CDK2/9 Degrader-1 demonstrating potent activity against prostate cancer models exhibiting elevated CDK2 expression [1] [2].

Table 1: CDK2-Associated Cyclins and Substrates in Cell Cycle Regulation

Cyclin PartnerCell Cycle PhaseKey SubstratesFunctional Consequence
Cyclin ELate G1 to SRetinoblastoma proteinE2F release; S-phase gene transcription
Cyclin AS to G2E2F-1, DNA polymerase αDNA replication initiation and fidelity
Cyclin AS to G2CDC6, CDT1Prevention of re-replication

CDK9-Mediated Transcriptional Control and Implications in Cancer and Viral Replication

CDK9 functions as the catalytic core of positive transcription elongation factor b (P-TEFb), a complex critical for productive RNA polymerase II (RNA Pol II) activity. Upon recruitment to promoter-proximal pause sites, CDK9 phosphorylates two key regulatory targets: 1) The carboxyl-terminal domain (CTD) of RNA Pol II at serine 2 residues, facilitating transcriptional elongation; and 2) Negative elongation factors (NELF/DSIF), releasing Pol II pausing. This activity is indispensable for expression of short-lived oncoproteins with rapid mRNA turnover rates, particularly myeloid cell leukemia 1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), and X-linked inhibitor of apoptosis protein (XIAP) [4].

Cancer cells exploit CDK9 activity to sustain elevated anti-apoptotic protein expression, conferring chemoresistance. PROTAC CDK2/9 Degrader-1 achieves potent downregulation of Mcl-1 protein in PC-3 prostate cancer cells within 2 hours of treatment, directly linking CDK9 degradation to apoptotic vulnerability [1]. Beyond oncology, CDK9 activity is co-opted by viruses including HIV-1, where it enables transcriptional elongation of viral genomes. This establishes CDK9 as a dual-purpose target in cancer and virology, though current clinical focus remains oncology-directed [4].

Table 2: Key CDK9 Substrates and Their Oncogenic Functions

SubstrateFunctionTherapeutic Implication
RNA Pol II CTD (Ser2)Transcriptional elongationGlobal suppression of oncogene expression
NELF/DSIF complexesRelease of paused RNA Pol IIPrevents accumulation of pro-survival transcripts
Mcl-1Anti-apoptotic Bcl-2 family memberSensitizes cancer cells to intrinsic apoptosis
MYCTranscription factorReduces proliferation and metabolic reprogramming

Challenges in Selective Inhibition of CDK2/9 via Conventional Kinase Inhibitors

Conventional ATP-competitive inhibitors face significant pharmacologic limitations against CDK2 and CDK9:

Structural Homology and Selectivity Deficits: The conserved ATP-binding pocket across CDK isoforms (particularly CDK2, CDK1, CDK5, CDK7, CDK9) impedes development of isoform-selective inhibitors. Dinaciclib, a potent CDK1/2/5/9 inhibitor, exemplifies this challenge with reported IC50 values ≤4 nM against all four kinases but dose-limiting toxicities in clinical studies [4] [5]. PROTAC CDK2/9 Degrader-1 demonstrates markedly improved selectivity by achieving degradation DC50 values of 62 nM (CDK2) and 33 nM (CDK9) while sparing CDK1 and CDK7 in cellular models [1].

Kinase-Independent Functions and Resistance: CDK2 and CDK9 exhibit scaffolding functions independent of catalytic activity. Conventional inhibitors fail to disrupt these kinase-independent roles, permitting sustained oncogenic signaling. Additionally, compensatory overexpression of CDK2/cyclin E complexes or mutations in inhibitor binding sites frequently confer resistance during prolonged inhibitor treatment [2] [5].

Therapeutic Index Limitations: ATP-competitive inhibitors require sustained high target occupancy for efficacy, increasing off-target risks. For example, transcriptional suppression via CDK9 inhibition adversely impacts cardiac function and normal hematopoiesis. PROTAC degraders operate catalytically, achieving efficacy at substoichiometric concentrations that minimize off-tissue toxicity, as evidenced by PROTAC CDK2/9 Degrader-1's 66-fold selectivity window between PC-3 cytotoxicity (IC50=0.12 µM) and LO2 hepatocyte toxicity (IC50=7.99 µM) [1] [6].

Properties

Product Name

PROTAC CDK2/9 Degrader-1

IUPAC Name

N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide

Molecular Formula

C40H41N13O7

Molecular Weight

815.8 g/mol

InChI

InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48)

InChI Key

BRYMZSSAIDEFEM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.